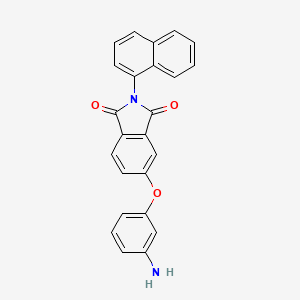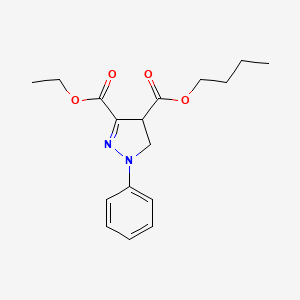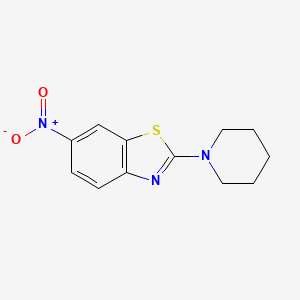![molecular formula C25H28N2O6S B11534414 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11534414.png)
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Linkage: The initial step involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide intermediate.
Acetamide Formation: The sulfonamide intermediate is then reacted with 1-(4-methoxyphenyl)ethylamine to form the final acetamide product. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups present in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfonamide-containing molecules on biological systems. It can serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(3,4-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- N-(2,5-Dimethoxyphenyl)benzenesulfonamide
- N-(4-Methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to the specific arrangement of its functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H28N2O6S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[1-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H28N2O6S/c1-18(19-10-12-20(31-2)13-11-19)26-25(28)17-27(34(29,30)22-8-6-5-7-9-22)23-16-21(32-3)14-15-24(23)33-4/h5-16,18H,17H2,1-4H3,(H,26,28) |
InChI Key |
VIMNWAZAORXKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11534343.png)
![5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11534347.png)
![N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide](/img/structure/B11534351.png)
![2-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534358.png)

![3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B11534379.png)

![2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11534384.png)
![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534401.png)

![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534412.png)


